Diethyl 2,2'-((2,2,4-trimethylhexane-1,6-diyl)bis(iminocarbonyl))diacetoacetate
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Overview
Description
EINECS 265-706-5, also known as Hydrotreated Light Distillate (Petroleum), is a complex combination of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst. This compound is primarily used as a solvent and in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrotreated Light Distillate (Petroleum) is produced through a process called hydrotreating. This involves treating a petroleum fraction with hydrogen gas in the presence of a catalyst, typically at high temperatures and pressures. The process removes impurities such as sulfur, nitrogen, and metals, resulting in a cleaner and more stable product.
Industrial Production Methods
In industrial settings, the production of Hydrotreated Light Distillate (Petroleum) involves several steps:
Feedstock Selection: A suitable petroleum fraction is selected as the feedstock.
Hydrotreating: The feedstock is treated with hydrogen gas in the presence of a catalyst at high temperatures (300-400°C) and pressures (30-130 bar).
Separation: The treated product is separated into different fractions based on boiling points.
Purification: The final product is purified to remove any remaining impurities.
Chemical Reactions Analysis
Types of Reactions
Hydrotreated Light Distillate (Petroleum) primarily undergoes the following types of reactions:
Oxidation: Reacts with oxygen to form various oxidation products.
Reduction: Can be reduced under specific conditions to form simpler hydrocarbons.
Substitution: Undergoes substitution reactions with halogens and other reagents.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or air as the oxidizing agent, often at elevated temperatures.
Reduction: Hydrogen gas is commonly used as the reducing agent, often in the presence of a catalyst.
Substitution: Halogens such as chlorine or bromine are used as reagents, often in the presence of light or heat.
Major Products Formed
Oxidation: Forms alcohols, ketones, and carboxylic acids.
Reduction: Produces simpler hydrocarbons such as alkanes.
Substitution: Results in halogenated hydrocarbons.
Scientific Research Applications
Hydrotreated Light Distillate (Petroleum) has a wide range of applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biological compounds.
Medicine: Utilized in the formulation of pharmaceutical products.
Industry: Serves as a cleaning agent, degreaser, and in the production of lubricants and fuels.
Mechanism of Action
The mechanism of action of Hydrotreated Light Distillate (Petroleum) involves its ability to dissolve and interact with various substances. Its molecular structure allows it to effectively solubilize non-polar compounds, making it an excellent solvent. The compound’s interactions with molecular targets and pathways depend on its specific application, such as dissolving lipids in biological systems or cleaning surfaces in industrial settings.
Comparison with Similar Compounds
Hydrotreated Light Distillate (Petroleum) can be compared with other similar compounds such as:
Hydrotreated Heavy Distillate (Petroleum): Similar in composition but with a higher boiling point range.
Hydrotreated Middle Distillate (Petroleum): Falls between light and heavy distillates in terms of boiling point range.
Straight-Run Distillates: Produced without hydrotreating, resulting in higher impurity levels.
Uniqueness
Hydrotreated Light Distillate (Petroleum) is unique due to its high purity and stability, which are achieved through the hydrotreating process. This makes it more suitable for applications requiring low impurity levels and high performance.
Properties
CAS No. |
65345-00-8 |
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Molecular Formula |
C23H38N2O8 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
ethyl 2-[[6-[(2-ethoxycarbonyl-3-oxobutanoyl)amino]-3,5,5-trimethylhexyl]carbamoyl]-3-oxobutanoate |
InChI |
InChI=1S/C23H38N2O8/c1-8-32-21(30)17(15(4)26)19(28)24-11-10-14(3)12-23(6,7)13-25-20(29)18(16(5)27)22(31)33-9-2/h14,17-18H,8-13H2,1-7H3,(H,24,28)(H,25,29) |
InChI Key |
DZZVAZUMCSLYLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)NCCC(C)CC(C)(C)CNC(=O)C(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
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